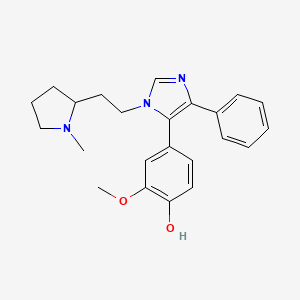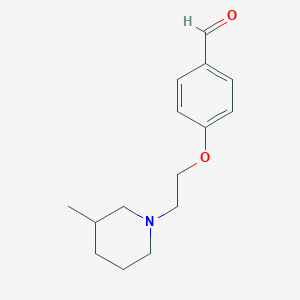
yGsy2p-IN-H23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
yGsy2p-IN-H23: is a potent and first-in-class inhibitor specifically designed to target yeast glycogen synthase 2 (yGsy2p). It demonstrates an IC50 value of 875 µM for human glycogen synthase 1 (hGYS1). This compound binds precisely within the uridine diphosphate glucose binding pocket of yGsy2p .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of yGsy2p-IN-H23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes.
Chemical Reactions Analysis
Types of Reactions: yGsy2p-IN-H23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
yGsy2p-IN-H23 is primarily used in scientific research to study glycogen storage diseases (GSDs). Its applications include:
Chemistry: Investigating the inhibition mechanisms of glycogen synthase enzymes.
Biology: Studying the role of glycogen synthase in cellular metabolism and energy storage.
Medicine: Exploring potential therapeutic applications for treating GSDs and related metabolic disorders.
Industry: Developing new inhibitors for glycogen synthase enzymes for research and potential therapeutic use
Mechanism of Action
yGsy2p-IN-H23 exerts its effects by binding within the uridine diphosphate glucose binding pocket of yeast glycogen synthase 2 (yGsy2p). This binding inhibits the enzyme’s activity, thereby reducing glycogen synthesis. The compound’s molecular targets include yeast glycogen synthase 2 and human glycogen synthase 1, with an IC50 value of 875 µM for the latter .
Comparison with Similar Compounds
yGsy2p-IN-1: Another potent inhibitor for yeast glycogen synthase 2, with an IC50 value of 2.75 µM for human glycogen synthase 1.
yGsy2p-IN-H23: A pyrazole inhibitor used for glycogen storage diseases.
Uniqueness: This compound is unique due to its specific binding within the uridine diphosphate glucose binding pocket of yGsy2p, making it a first-in-class inhibitor. Its high specificity and potency make it a valuable tool for studying glycogen synthase enzymes and related metabolic pathways .
Properties
IUPAC Name |
2-methoxy-4-[3-[2-(1-methylpyrrolidin-2-yl)ethyl]-5-phenylimidazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-25-13-6-9-19(25)12-14-26-16-24-22(17-7-4-3-5-8-17)23(26)18-10-11-20(27)21(15-18)28-2/h3-5,7-8,10-11,15-16,19,27H,6,9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPHAIXUDLLWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=NC(=C2C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;[(3S,4S,5R)-2,3,4-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate](/img/structure/B7881924.png)






![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B7881980.png)
![tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B7881988.png)


